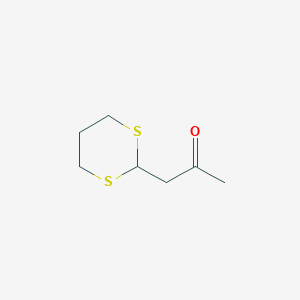2-Propanone, 1-(1,3-dithian-2-yl)-
CAS No.: 18554-39-7
Cat. No.: VC7954456
Molecular Formula: C7H12OS2
Molecular Weight: 176.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18554-39-7 |
|---|---|
| Molecular Formula | C7H12OS2 |
| Molecular Weight | 176.3 g/mol |
| IUPAC Name | 1-(1,3-dithian-2-yl)propan-2-one |
| Standard InChI | InChI=1S/C7H12OS2/c1-6(8)5-7-9-3-2-4-10-7/h7H,2-5H2,1H3 |
| Standard InChI Key | IQAVQKJDSPPFJQ-UHFFFAOYSA-N |
| SMILES | CC(=O)CC1SCCCS1 |
| Canonical SMILES | CC(=O)CC1SCCCS1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The IUPAC name of the compound, 1-(1,3-dithian-2-yl)propan-2-one, reflects its structural components: a propan-2-one (acetone) moiety linked to a 1,3-dithiane ring at the second carbon . The dithiane ring consists of a six-membered cyclic structure with two sulfur atoms at positions 1 and 3. Key identifiers include:
The compound’s molecular weight is 176.3 g/mol, with a calculated XLogP3-AA value of 1.5, indicating moderate lipophilicity .
Spectroscopic and Computed Properties
Computational analyses reveal critical physicochemical properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 176.3 g/mol | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bond Count | 2 | |
| Topological Polar SA | 67.7 Ų | |
| Heavy Atom Count | 10 |
The absence of hydrogen bond donors and the presence of three acceptors suggest limited solubility in polar solvents, consistent with its lipophilic nature.
Synthesis and Production Methods
Chemical Synthesis
The compound is synthesized via thioacetalization, a reaction where acetone reacts with 1,3-propanedithiol under acidic conditions. This method forms the 1,3-dithiane ring while preserving the ketone functionality . The reaction typically employs catalysts like p-toluenesulfonic acid (p-TsOH) to accelerate dithiane formation.
Microbial Reduction to Chiral Alcohols
A landmark study demonstrated the enantioselective reduction of 1-(1,3-dithian-2-yl)propan-2-one using microbial agents. Streptomyces sp. cultures reduced the ketone to (R)-1-(1,3-dithian-2-yl)propan-2-ol with high enantiomeric excess (>95%) . This biotransformation highlights the compound’s utility in producing chiral building blocks for pharmaceuticals and agrochemicals.
Key Reaction Pathway:
Applications in Organic Synthesis
Role in Natural Product Synthesis
1,3-Dithiane derivatives are pivotal in constructing complex natural products. The dithiane group acts as a masked carbonyl, enabling sequential alkylation and acylations without ketone interference . Notable examples include:
-
Pheromone Synthesis: The aggregating pheromone of Pityogenes chalcographus was synthesized via double alkylation of 1,3-dithiane intermediates .
-
Gloeosporone Production: The fungal metabolite gloeosporone was assembled using dithiane-based intermediates in a multi-step sequence involving epoxide couplings .
Chiral Synthon for Pharmaceuticals
The microbial reduction product, (R)-1-(1,3-dithian-2-yl)propan-2-ol, serves as a precursor to prostaglandin E₂ analogs . Its enantiomeric purity ensures precise stereochemical outcomes in drug synthesis.
Stability and Reactivity
Hydrolytic Stability
The 1,3-dithiane ring confers stability under basic and neutral conditions but hydrolyzes in acidic media to regenerate the ketone . This property is exploited in protecting group strategies during multi-step syntheses.
Lithiation and Functionalization
Deprotonation with strong bases (e.g., n-BuLi) generates a 2-lithio-1,3-dithiane species, which reacts with electrophiles such as alkyl halides and epoxides . This reactivity underpins its use in C–C bond-forming reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume